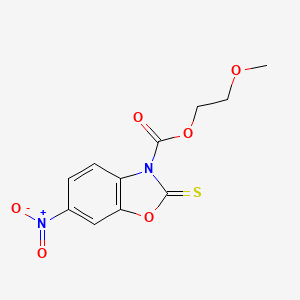![molecular formula C13H17BrN4 B3751197 (6-bromo-4-quinazolinyl)[3-(dimethylamino)propyl]amine](/img/structure/B3751197.png)
(6-bromo-4-quinazolinyl)[3-(dimethylamino)propyl]amine
Übersicht
Beschreibung
Quinazoline is a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of anthranilic acid with amidines to form 2-substituted quinazolin-4(3H)-ones . The synthesis of DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of quinazoline consists of a benzene ring fused to a pyrimidine ring . DMAPA has a propyl chain with a dimethylamino group attached .Chemical Reactions Analysis
The radical copolymerizations of DMAPA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For DMAPA, it is a colourless liquid with a fishy, ammoniacal odour .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-bromoquinazolin-4-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4/c1-18(2)7-3-6-15-13-11-8-10(14)4-5-12(11)16-9-17-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPIGCFYFJFMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3751129.png)
![isopropyl 4-[(4-methoxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3751133.png)
![2-(3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B3751135.png)
![5-benzylidene-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3751142.png)
![5-(4-chlorobenzylidene)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3751144.png)

![3-{[butyl(ethyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B3751170.png)
![3-{[butyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B3751178.png)
![3-{[butyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B3751183.png)
![3-{[butyl(methyl)amino]methyl}-8-chloro-2-methyl-4-quinolinol](/img/structure/B3751189.png)
![3-{[butyl(methyl)amino]methyl}-2-methylbenzo[h]quinolin-4-ol](/img/structure/B3751190.png)
![6-bromo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B3751204.png)